molecular formula C18H18N2O3S B2956782 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 906162-11-6

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No. B2956782
CAS RN: 906162-11-6
M. Wt: 342.41
InChI Key: IJSWYLOFHPKSPH-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides exhibit significant anticancer activity against various human tumor cell lines, including HeLa, HCT-116, and MCF-7. These compounds promote cell cycle arrest, induce caspase activity, and increase apoptotic cell populations, highlighting their potential as anticancer agents. The relationships between structure and biological activity have been analyzed using QSAR (Quantitative Structure-Activity Relationships), pointing out key molecular descriptors influencing the activity of these compounds (Żołnowska et al., 2018).

Antimicrobial Evaluation

New compounds combining the quinoline clubbed with the sulfonamide moiety have been synthesized and evaluated as antimicrobial agents. These compounds displayed high activity against Gram-positive bacteria, underscoring the importance of such derivatives in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Synthesis and Molecular Structure

The facile synthesis of various derivatives from 4-formylquinolines showcases the chemical versatility and potential applications of these compounds in medicinal chemistry. Such methodologies pave the way for developing novel therapeutic agents with improved efficacy and selectivity (Molina et al., 1993).

Radioprotective Agents

Derivatives of 4-(quinolin-1-yl)-benzenesulfonamide have shown promising in vitro cytotoxic activity and in vivo radioprotective activity against γ-irradiation in mice. These findings indicate the potential of such compounds in protecting against radiation-induced damage, which is crucial for cancer therapy and radiological protection (Ghorab et al., 2007).

Fragmentation Pathways Analysis

Research into the synthesis and fragmentation pathways of N-(quinolin-8-yl) benzenesulfonamide derivatives provides insight into their structural analysis and potential applications in analytical chemistry. Understanding these pathways is vital for the development of new analytical methods and the structural elucidation of related compounds (Chen Bin, 2015).

properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-16-11-14(19-24(22,23)15-7-3-2-4-8-15)10-13-6-5-9-20(17(13)16)18(12)21/h2-4,7-8,10-12,19H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSWYLOFHPKSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

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